2-(Chloromethyl)pyrimidin-4(3H)-one
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Overview
Description
“2-(Chloromethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is in solid form and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of this compound involves the use of 2-chloroacrylonitrile and chloroacetamidine hydrochloride . The reaction is carried out in the presence of triethylamine in ethanol and ethyl acetate . The mixture is cooled and filtered, and the resulting solution is evaporated in vacuo . The residue is then taken up in ethyl acetate, from which a tar precipitates . The solution is treated with decolourising carbon, filtered, and evaporated to give 4-amino-2-chloromethylpyrimidine as a brown solid .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6ClN3/c6-3-5-8-2-1-4(7)9-5/h1-2H,3H2,(H2,7,8,9) . The InChI key is JWAQENUKTAOJST-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of pyrimidinamine derivatives, which have been found to have excellent fungicidal activity .Physical And Chemical Properties Analysis
The compound has a boiling point of 263.486°C at 760 mmHg . It is a solid substance stored at a temperature of 4°C .Scientific Research Applications
Anti-inflammatory Applications
Pyrimidines, including derivatives like “2-(chloromethyl)pyrimidin-4-ol”, have been noted for their anti-inflammatory effects. They can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anticancer Activities
Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to “2-(chloromethyl)pyrimidin-4-ol”, have been synthesized and studied for their in vitro anticancer activities. These compounds have shown potential against various cancer cell lines, indicating that “2-(chloromethyl)pyrimidin-4-ol” may also possess similar anticancer properties .
Cytotoxicity Studies
Pyrazolo[3,4-d]pyrimidines have been evaluated for in vitro cytotoxic activity against breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines. Given the structural similarities, “2-(chloromethyl)pyrimidin-4-ol” could be used in cytotoxicity studies to assess its potential as a therapeutic agent .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to inhibit certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(chloromethyl)pyrimidin-4-ol might interact with its targets to inhibit their activity, leading to a decrease in inflammation.
Biochemical Pathways
Given the inhibitory effects of pyrimidine derivatives on certain inflammatory mediators, it can be inferred that 2-(chloromethyl)pyrimidin-4-ol may affect the biochemical pathways involving these mediators .
Result of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2-(chloromethyl)pyrimidin-4-ol might lead to a decrease in inflammation at the molecular and cellular levels.
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
2-(chloromethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-3-4-7-2-1-5(9)8-4/h1-2H,3H2,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPUYOIOPLNWKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604409 |
Source
|
Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944905-88-8 |
Source
|
Record name | 2-(Chloromethyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944905-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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